3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol is a synthetic cannabinoid compound that has garnered attention for its potential therapeutic applications. This compound belongs to a class of substances designed to interact with the endocannabinoid system, specifically targeting cannabinoid receptors. Its unique structure and properties make it a subject of interest in pharmacological research.
The compound was initially described in patent literature, highlighting its synthesis and potential applications as a cannabinoid receptor agonist. Various studies and reviews have also discussed its pharmacodynamics and potential therapeutic benefits related to neuroprotection and pain management .
This compound can be classified as a synthetic cannabinoid due to its structural similarity to naturally occurring cannabinoids like tetrahydrocannabinol. It primarily acts as an agonist at the cannabinoid receptors, particularly the CB1 and CB2 receptors, which are involved in various physiological processes including pain sensation, mood regulation, and immune response .
The synthesis of 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol typically involves multi-step organic reactions. The initial steps may include the formation of the benzo[c]chromene core followed by the introduction of the morpholinylmethyl group.
The compound can undergo various chemical reactions typical of synthetic cannabinoids:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study structure-activity relationships.
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol primarily acts as an agonist at the CB1 and CB2 receptors:
Studies have shown that synthetic cannabinoids can exhibit higher potency than natural cannabinoids like tetrahydrocannabinol due to their structural modifications .
Relevant data from studies indicate that these properties are essential for determining the compound's usability in pharmaceutical formulations .
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol has several potential applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: